molecular formula C7H12N2OS B2535352 Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]- CAS No. 871809-53-9

Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-

Cat. No. B2535352
CAS RN: 871809-53-9
M. Wt: 172.25
InChI Key: HAXVMBFSZXTNAE-UHFFFAOYSA-N
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Description

“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a chemical compound with the empirical formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Physical And Chemical Properties Analysis

“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a solid . Its melting point is 68.5 °C and its boiling point is between 85-105 °C under a pressure of 0.2 Torr .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antibiotics

2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .

Coordination Chemistry

2-Methylimidazole acts as a ligand in coordination chemistry . Ligands are ions or molecules that donate pairs of electrons to a central atom in a complex ion.

Epoxy Resin Hardener

It is also employed as a hardener or accelerator for epoxy resin . Epoxy resins are a type of polymers that are used in a wide variety of industries and applications.

Textile Dyes Auxiliary Agent

2-Methylimidazole is used as an auxiliary agent for textile dyes . Auxiliary agents are used in dyeing processes to enhance the effectiveness of the dye.

Biological Imaging

The compound can be used as an intermediate for fluorescent dyes, mainly used in biological labeling and biological imaging research .

Enzyme Substrate

It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .

Antitubercular Activity

Compounds containing the 1-methyl-1H-imidazol-2-yl moiety have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . It is recommended to handle with care, avoid ingestion, and seek immediate medical attention in case of exposure .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, makes them promising candidates for the development of novel therapeutic agents .

properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXVMBFSZXTNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-

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